![molecular formula C7H15N3O B124462 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) CAS No. 145839-67-4](/img/structure/B124462.png)
1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI), also known as TBE, is a bicyclic organic compound that has been widely used in scientific research due to its unique properties. TBE is a colorless, odorless, and water-soluble compound that has a molecular weight of 189.26 g/mol. TBE is commonly used as a catalyst, ligand, and chiral auxiliary in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) as a chiral ligand involves the formation of a complex with a metal catalyst. The chiral 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) ligand coordinates with the metal catalyst, forming a chiral center that can catalyze the reaction in a stereoselective manner. The chiral 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) ligand can also interact with the substrate, stabilizing the transition state and enhancing the selectivity of the reaction.
Efectos Bioquímicos Y Fisiológicos
1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has not been extensively studied for its biochemical and physiological effects. However, 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has been reported to have low toxicity and is not expected to have significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has several advantages as a chiral ligand in asymmetric catalysis. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) is readily available, easy to handle, and has a high affinity for metal catalysts. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) is also highly effective in promoting stereoselective reactions. However, 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has some limitations as a chiral ligand. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) is sensitive to air and moisture, and its effectiveness can be affected by impurities in the reaction mixture. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can also be expensive, limiting its use in large-scale reactions.
Direcciones Futuras
There are several future directions for the use of 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) in scientific research. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can be further optimized as a chiral ligand for specific reactions. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can also be modified to improve its stability and effectiveness in complex reaction environments. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can be used in the synthesis of new chiral compounds with potential biological activity. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can also be explored for its potential as a chiral resolving agent for complex mixtures.
Métodos De Síntesis
1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can be synthesized by reacting 1,3-dimethyl-2-imidazolidinone with sodium azide and triethyl orthoformate in the presence of a catalytic amount of trifluoroacetic acid. The reaction takes place in dichloromethane at room temperature and yields 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) in high purity.
Aplicaciones Científicas De Investigación
1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has been extensively used in scientific research as a chiral ligand in asymmetric catalysis. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has been shown to be an effective chiral auxiliary in various reactions such as aldol reactions, Michael additions, and Diels-Alder reactions. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has also been used as a catalyst in the synthesis of chiral compounds such as amino acids, alcohols, and lactams. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) is also used as a chiral resolving agent for racemic mixtures.
Propiedades
Número CAS |
145839-67-4 |
|---|---|
Nombre del producto |
1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) |
Fórmula molecular |
C7H15N3O |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-(6,6-dimethyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethanol |
InChI |
InChI=1S/C7H15N3O/c1-7(2)9-5-8(3-4-11)6-10(7)9/h11H,3-6H2,1-2H3 |
Clave InChI |
CYQIWAUGWJECEZ-UHFFFAOYSA-N |
SMILES |
CC1(N2N1CN(C2)CCO)C |
SMILES canónico |
CC1(N2N1CN(C2)CCO)C |
Sinónimos |
1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



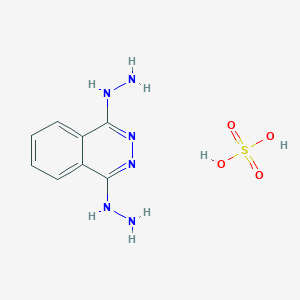
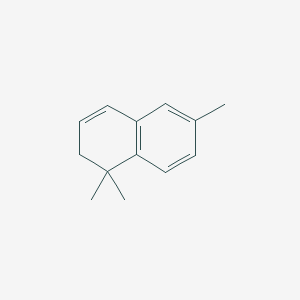
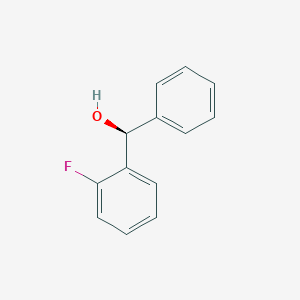
![[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate](/img/structure/B124390.png)

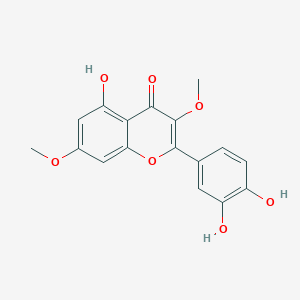
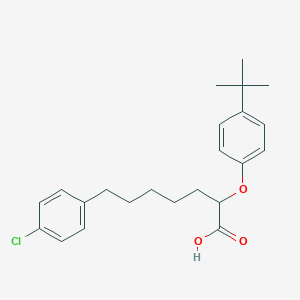
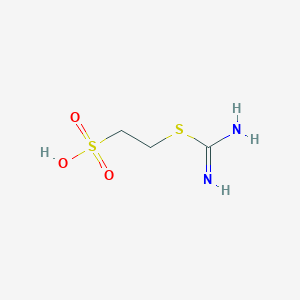
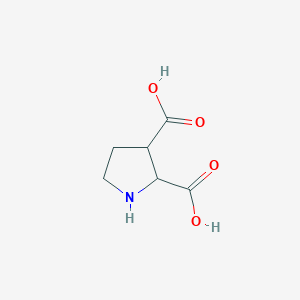
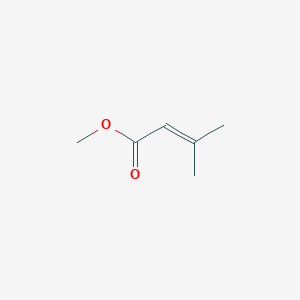
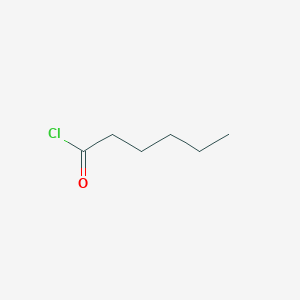
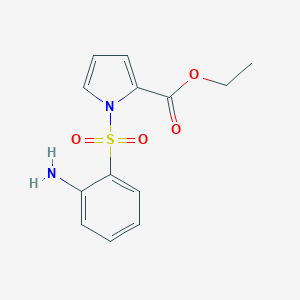
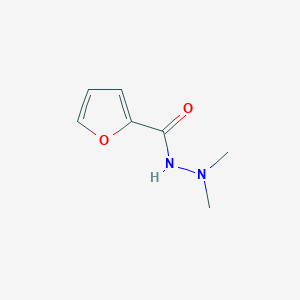
![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)